molecular formula C33H42ClN5O4S B10860358 5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine CAS No. 2196186-84-0

5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine

Cat. No.: B10860358
CAS No.: 2196186-84-0
M. Wt: 640.2 g/mol
InChI Key: YWPHBSHEGTZPNS-UHFFFAOYSA-N
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Description

APG-2449 is a novel compound that functions as a multikinase inhibitor. It is particularly effective against oncogenic alterations of anaplastic lymphoma kinase, ROS proto-oncogene 1 receptor tyrosine kinase, and focal adhesion kinase. This compound has shown significant potential in preclinical models for treating non-small cell lung cancer and ovarian cancer .

Preparation Methods

The synthesis of APG-2449 involves several steps, including the use of KINOMEscan® and LANCE TR-FRET to characterize targets and selectivity. Water-soluble tetrazolium salt viability assay and xenograft tumorigenicity are employed to evaluate therapeutic efficacy in preclinical models of solid tumors . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Scientific Research Applications

APG-2449 has a wide range of scientific research applications:

Mechanism of Action

APG-2449 exerts its effects by inhibiting the phosphorylation of anaplastic lymphoma kinase, ROS proto-oncogene 1 receptor tyrosine kinase, and focal adhesion kinase. This inhibition disrupts the signaling pathways involved in cell migration, proliferation, and survival. The compound sensitizes cancer cells to chemotherapy by reducing cancer stem cell populations .

Comparison with Similar Compounds

APG-2449 is unique due to its multikinase inhibition properties, targeting anaplastic lymphoma kinase, ROS proto-oncogene 1 receptor tyrosine kinase, and focal adhesion kinase simultaneously. Similar compounds include:

APG-2449 stands out due to its additional inhibition of focal adhesion kinase, providing a broader range of antitumor activity and overcoming resistance to earlier-generation inhibitors .

Properties

CAS No.

2196186-84-0

Molecular Formula

C33H42ClN5O4S

Molecular Weight

640.2 g/mol

IUPAC Name

5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C33H42ClN5O4S/c1-21(2)43-30-19-26(24-10-14-39(15-11-24)25-12-16-42-17-13-25)23(5)18-29(30)37-33-35-20-27(34)32(38-33)36-28-8-6-7-9-31(28)44(40,41)22(3)4/h6-10,18-22,25H,11-17H2,1-5H3,(H2,35,36,37,38)

InChI Key

YWPHBSHEGTZPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CCN(CC2)C3CCOCC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl

Origin of Product

United States

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